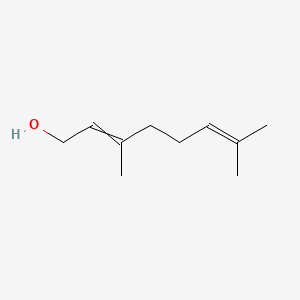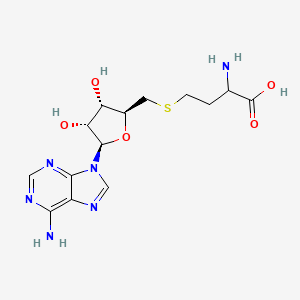
1,3,5-三(三甲基硅烷基)苯
描述
1,3,5-Tris(trimethylsilyl)benzene: is an organosilicon compound characterized by a benzene ring substituted with three trimethylsilyl groups at the 1, 3, and 5 positions. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
空间保护基团
1,3,5-三(三甲基硅烷基)苯已被研究用于其构象特性,这些特性与其作为空间保护基团的用途相关。 这种应用利用了该化合物在合成或反应过程中屏蔽分子上的反应位点的能力 .
分子静电势分析
1,3,5-三(三甲基硅烷基)苯的分子静电势 (MEP) 可用于理解分子相互作用并预测亲电和亲核攻击的位点。 这对于生物识别和氢键相互作用的研究至关重要 .
金属有机框架 (MOFs)
该化合物用作制备具有铝、铬和铜等金属离子的新型 MOF 的有机连接体。 MOF 在气体储存、催化和传感器方面具有潜在的应用 .
非线性光学 (NLO)
1,3,5-三(三甲基硅烷基)苯的部分氟化衍生物已被探索用于其在非线性光学中的应用。 NLO 材料因其在光学开关和调制中的应用而重要 .
三齿路易斯结构的合成
它也用于合成三齿路易斯结构,这些结构在配位化学中对于用金属离子创建复杂结构很重要 .
相变热力学
该化合物低结晶倾向允许在低于熔点的液态下确定其热容,这对于材料科学而言,对于理解相变很重要 .
发光二极管 (LED) 构建块
1,3,5-三(三甲基硅烷基)苯的衍生物用作 LED 的构建块。 LED 因其能量效率和长寿命而被广泛使用 .
太阳能电池中的电荷提取
研究表明,1,3,5-三(三甲基硅烷基)苯的衍生物在钙钛矿太阳能电池中用作空穴传输材料 (HTM) 时,可以增强电荷提取。 这导致了太阳能电池效率的提高 .
作用机制
Mode of Action
It’s known that trimethylsilyl groups in organic compounds often serve as protective groups in organic synthesis, which can be removed under specific conditions .
Action Environment
Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
生化分析
Biochemical Properties
1,3,5-Tris(trimethylsilyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trimethylsilyl groups in 1,3,5-Tris(trimethylsilyl)benzene are known for their chemical inertness and large molecular volume, which can influence the compound’s interactions with biomolecules. For instance, the trimethylsilyl groups can act as protecting groups for hydroxyl, amino, and carboxyl groups in biomolecules, thereby preventing unwanted side reactions during biochemical processes . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can interact with enzymes that catalyze silylation reactions, facilitating the modification of biomolecules for analytical purposes .
Cellular Effects
The effects of 1,3,5-Tris(trimethylsilyl)benzene on various types of cells and cellular processes are multifaceted. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of trimethylsilyl groups in 1,3,5-Tris(trimethylsilyl)benzene can alter the hydrophobicity of cellular membranes, impacting membrane fluidity and permeability . This, in turn, can affect the transport of ions and molecules across the cell membrane, influencing cellular signaling pathways and metabolic processes . Furthermore, 1,3,5-Tris(trimethylsilyl)benzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of 1,3,5-Tris(trimethylsilyl)benzene involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the trimethylsilyl groups to specific functional groups in biomolecules, such as hydroxyl, amino, and carboxyl groups . This binding can result in the formation of stable silyl ethers, amines, and esters, which can protect these functional groups from further chemical reactions . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their catalytic activity . This compound can also influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(trimethylsilyl)benzene can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The stability of 1,3,5-Tris(trimethylsilyl)benzene is influenced by its chemical structure, with the trimethylsilyl groups providing protection against hydrolysis and oxidation . Over extended periods, the compound may undergo degradation, leading to the formation of by-products that can affect its biochemical activity . Long-term studies in vitro and in vivo have shown that 1,3,5-Tris(trimethylsilyl)benzene can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(trimethylsilyl)benzene in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function and overall health . At higher doses, 1,3,5-Tris(trimethylsilyl)benzene can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced beyond a certain dosage . These findings highlight the importance of careful dosage optimization in experimental studies involving 1,3,5-Tris(trimethylsilyl)benzene .
Metabolic Pathways
1,3,5-Tris(trimethylsilyl)benzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The trimethylsilyl groups can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by cellular metabolic machinery . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biochemical activity . Additionally, 1,3,5-Tris(trimethylsilyl)benzene can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3,5-Tris(trimethylsilyl)benzene within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The hydrophobic nature of the trimethylsilyl groups facilitates the compound’s incorporation into cellular membranes, affecting its localization and accumulation within specific cellular compartments . Transporters such as ABC transporters and solute carrier proteins can mediate the uptake and efflux of 1,3,5-Tris(trimethylsilyl)benzene, influencing its distribution within tissues . These interactions play a crucial role in determining the compound’s bioavailability and overall biochemical activity .
Subcellular Localization
The subcellular localization of 1,3,5-Tris(trimethylsilyl)benzene is determined by its chemical structure and interactions with cellular components . The trimethylsilyl groups can act as targeting signals, directing the compound to specific cellular compartments such as the endoplasmic reticulum, mitochondria, and nucleus . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence the compound’s localization and activity within cells . These factors collectively determine the functional role of 1,3,5-Tris(trimethylsilyl)benzene in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions:
1,3,5-Tris(trimethylsilyl)benzene can be synthesized through several methods, with one common approach involving the reaction of 1,3,5-tribromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:
C6H3(Br)3+3(CH3
属性
IUPAC Name |
[3,5-bis(trimethylsilyl)phenyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFOQHWIKQDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


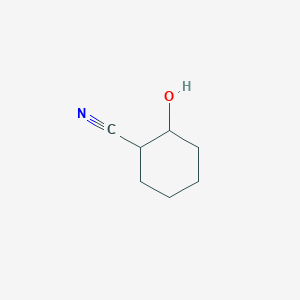
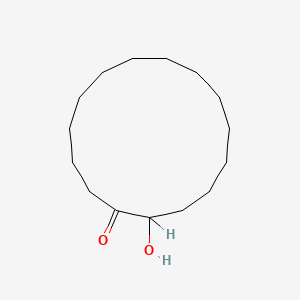
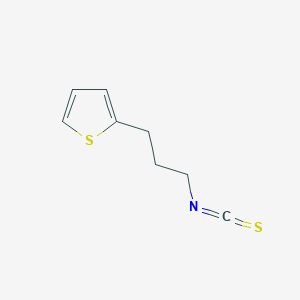
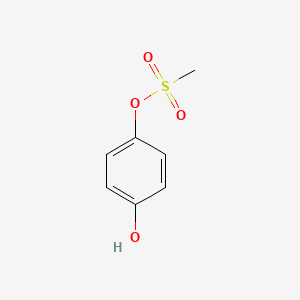
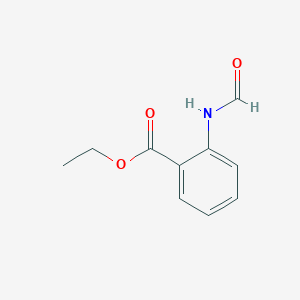
![17-Acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1633054.png)
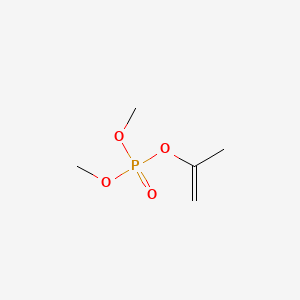
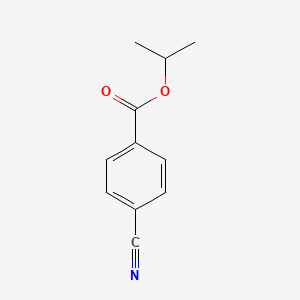
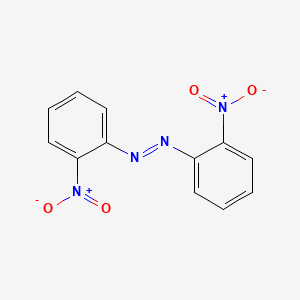
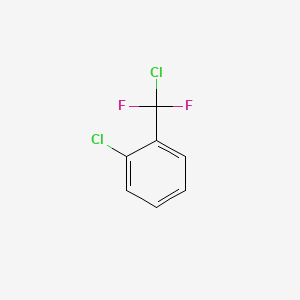
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
